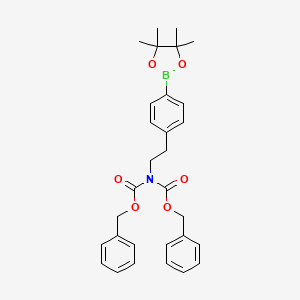
4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester” is a chemical compound that plays a significant role in various scientific experiments. It is an aryl boronic acid ester that is majorly used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
Synthesis Analysis
The compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “this compound” is C30H34BNO6 . The molecular weight is 515.41.Chemical Reactions Analysis
The compound is an electron-rich boronic acid ester that can also be used in protodeboronation . It may be used to synthesize 4- (2,2′ -bithiophen-5-yl)- 5-phenylpyrimidine for potential usage in the development of sensing devices for the detection of nitroaromatic explosives . It can also be used in the synthesis of oligothiophene (electron donating group) for the fabrication of dye sensitized solar cells (DSSCs) .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 93-98 °C .科学的研究の応用
Oxidation-Responsive Polymers
A study by Song et al. (2013) describes the synthesis of amphiphilic poly(amino ester)s, which can degrade in aqueous media via H2O2 oxidation. This process involves phenylboronic pinacol ester-containing diacrylate, hinting at the potential of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester in polymer degradation studies.
Phosphorescence Properties
Arylboronic esters, closely related to this compound, exhibit phosphorescence in solid state at room temperature, as reported by Shoji et al. (2017). This finding challenges the notion that heavy atoms are necessary for phosphorescent organic molecules.
H2O2-Cleavable Poly(ester-amide)s
Cui et al. (2017) demonstrate the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester, indicating the role of similar compounds in creating responsive polymeric materials.
Hydrolysis at Physiological pH
Research by Achilli et al. (2013) focuses on the hydrolysis of phenylboronic pinacol esters at physiological pH, relevant for considering the stability of compounds like this compound in biological environments.
Responsive Polymeric Micelles
Vrbata and Uchman (2018) report the synthesis of block copolymer micelles using phenylboronic ester, suggesting the potential of this compound in drug delivery and responsive nanotechnology.
Fluorescent Sensor Development
Miho et al. (2021) developed a highly sensitive PET-type fluorescent sensor using anthracene-(aminomethyl)phenylboronic acid pinacol ester, which relates to the use of this compound in sensor technologies.
Suzuki Coupling Reactions
Chaumeil et al. (2002) explore the use of phenyl-1,4-diboronic acid bis-pinacol ester in Suzuki cross-coupling reactions, indicating the potential of similar boronic esters in organic synthesis.
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of the compound 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester is the transition metal catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (in this case, the this compound) transfers its organic group to the transition metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which the this compound participates, involves two main biochemical pathways: oxidative addition and transmetalation . The downstream effects of these pathways result in the formation of a new carbon-carbon bond .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This could potentially affect its bioavailability and should be taken into account when considering its use in pharmacological applications .
Result of Action
The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
生化学分析
Biochemical Properties
The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . The compound, being a boronic acid ester, is transferred from boron to palladium during the transmetalation process .
Molecular Mechanism
The molecular mechanism of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, where it is transferred from boron to palladium .
特性
IUPAC Name |
benzyl N-phenylmethoxycarbonyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34BNO6/c1-29(2)30(3,4)38-31(37-29)26-17-15-23(16-18-26)19-20-32(27(33)35-21-24-11-7-5-8-12-24)28(34)36-22-25-13-9-6-10-14-25/h5-18H,19-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYCPMZDHKHRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

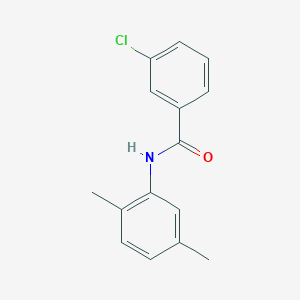
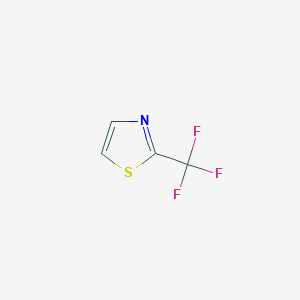

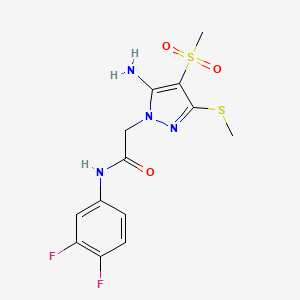


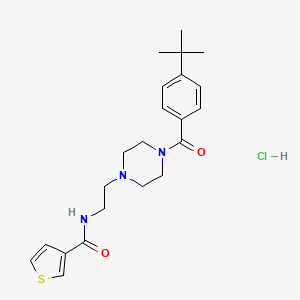

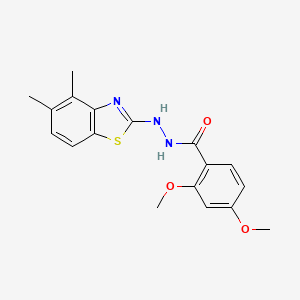

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2569460.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)
![3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2569462.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide](/img/structure/B2569463.png)